![molecular formula C13H16FNO2 B1435990 (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 1159978-72-9](/img/structure/B1435990.png)
(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Overview
Description
(E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one, also known as 1-(4-fluoro-2-hydroxyphenyl)propan-2-amine, is a compound that has been used in scientific research for a variety of applications. It is a versatile compound that has been used as a synthetic intermediate in the synthesis of organic compounds, as a catalyst in organic reactions, and as a substrate for enzyme-catalyzed reactions. Its unique structure also makes it a useful tool for studying the mechanism of action of enzymes and other biological processes.
Scientific Research Applications
Organic Semiconductors
- A series of compounds, including those similar to the structure of interest, were synthesized and characterized for their photophysical properties. The study found that the quasi-planarity and electronic communication facilitated by donor groups such as diethylamino moieties contribute to their potential application as organic semiconductors (Briseño-Ortega et al., 2018).
Fluorescence Studies
- Research on the fluorination reagents showed improved handling and stability, suggesting that compounds with diethylamino groups can be effectively used in fluorescence studies for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides (L’Heureux et al., 2010).
Antibacterial Activities
- Fluorinated chalcones, including variants of the compound , were synthesized and showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, indicating their potential in developing new antibacterial agents (Amole et al., 2019).
Interaction with DNA
- The interaction of similar compounds with DNA was studied using surface plasmon resonance, providing insights into drug-DNA interactions that could guide the development of new therapeutics (Bischoff et al., 1998).
Solvent Polarity Effects
- Investigations into the effects of solvent polarity on the photophysical properties of chalcone derivatives have provided valuable insights for applications in molecular electronics and photonics (Kumari et al., 2017).
properties
IUPAC Name |
(E)-3-(diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-3-15(4-2)8-7-12(16)11-6-5-10(14)9-13(11)17/h5-9,17H,3-4H2,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYNSJASQNNEIG-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC(=O)C1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C=C/C(=O)C1=C(C=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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